2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile is a complex organic compound with a unique structure that includes a quinoline ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions .
Preparation Methods
The synthesis of 2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high purity . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to produce larger quantities of the compound.
Chemical Reactions Analysis
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can lead to the formation of tetrahydroquinoline derivatives.
Scientific Research Applications
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring system and may exhibit similar biological activities.
Tetrahydroquinoline derivatives: These compounds are structurally related and can undergo similar chemical reactions.
Aminoquinoline derivatives: These compounds contain an amino group attached to the quinoline ring and are often studied for their medicinal properties.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11N3O/c12-5-6-14-10-3-2-9(13)7-8(10)1-4-11(14)15/h2-3,7H,1,4,6,13H2 |
InChI Key |
MQTNZIGRLNCWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.